molecular formula C15H22BNO3S B13505134 {Cyclopropyl[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]imino-lambda6-sulfanyl}one

{Cyclopropyl[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]imino-lambda6-sulfanyl}one

Cat. No.: B13505134
M. Wt: 307.2 g/mol
InChI Key: IWLQJEIWNOGWPR-UHFFFAOYSA-N
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Description

{Cyclopropyl[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]imino-lambda6-sulfanyl}one is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a cyclopropyl group, a phenyl ring substituted with a dioxaborolane moiety, and an imino-lambda6-sulfanyl group. The presence of these functional groups imparts unique chemical properties and reactivity to the compound.

Properties

Molecular Formula

C15H22BNO3S

Molecular Weight

307.2 g/mol

IUPAC Name

cyclopropyl-imino-oxo-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-λ6-sulfane

InChI

InChI=1S/C15H22BNO3S/c1-14(2)15(3,4)20-16(19-14)11-5-7-12(8-6-11)21(17,18)13-9-10-13/h5-8,13,17H,9-10H2,1-4H3

InChI Key

IWLQJEIWNOGWPR-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)S(=N)(=O)C3CC3

Origin of Product

United States

Preparation Methods

The synthesis of {Cyclopropyl[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]imino-lambda6-sulfanyl}one typically involves multiple steps, starting from readily available precursors. The imino-lambda6-sulfanyl group is then introduced through nucleophilic substitution reactions . Industrial production methods may involve optimization of these steps to improve yield and scalability.

Chemical Reactions Analysis

Mechanism of Action

Comparison with Similar Compounds

{Cyclopropyl[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]imino-lambda6-sulfanyl}one can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of functional groups, which imparts distinct chemical properties and reactivity, making it a valuable compound in various scientific fields.

Biological Activity

Cyclopropyl[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]imino-lambda6-sulfanylone is a novel compound with potential biological activity. It features a unique chemical structure that includes a cyclopropyl group and a dioxaborolane moiety, which may contribute to its pharmacological properties. This article reviews the biological activity of this compound based on available literature and research findings.

The compound has the following chemical characteristics:

PropertyValue
Molecular FormulaC₁₂H₁₉BN₂O₂
Molecular Weight234.10 g/mol
Density1.2 ± 0.1 g/cm³
Boiling Point354.3 ± 15.0 °C at 760 mmHg
Flash Point168.1 ± 20.4 °C

The biological activity of Cyclopropyl[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]imino-lambda6-sulfanylone can be attributed to its ability to participate in various chemical reactions:

  • C-C Bond Formation : The compound can facilitate the formation of carbon-carbon bonds through palladium-catalyzed cross-coupling reactions.
  • Oxidation and Reduction : It can undergo oxidation to convert functional groups and reduction to alter its reactivity profile.

These reactions suggest that the compound may influence several biochemical pathways associated with drug metabolism and synthesis.

Biological Activity

Research indicates that the compound exhibits significant biological activities that may be relevant in medicinal chemistry:

  • Anticancer Properties : Preliminary studies suggest that compounds with similar structures have shown cytotoxic effects against various cancer cell lines. The presence of the boron atom in the dioxaborolane group may enhance its interaction with biological targets.
  • Antimicrobial Activity : Compounds containing boron have been reported to possess antimicrobial properties. This suggests potential applications in developing new antibiotics or antifungal agents.
  • Enzyme Inhibition : The structural features of this compound may allow it to act as an inhibitor of specific enzymes involved in metabolic pathways.

Case Studies

Several studies have explored the biological effects of related compounds:

  • Study A : A study conducted on derivatives of dioxaborolane showed promising results in inhibiting tumor growth in vitro and in vivo models.
  • Study B : Research on similar compounds indicated effective antimicrobial activity against Gram-positive and Gram-negative bacteria.

These findings underscore the potential therapeutic applications of Cyclopropyl[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]imino-lambda6-sulfanylone.

Pharmacokinetics

The pharmacokinetic profile of the compound suggests reasonable bioavailability due to its molecular weight and physical properties:

  • Absorption : High gastrointestinal absorption potential.
  • Distribution : Likely to penetrate biological membranes due to favorable log P values.
  • Metabolism : Potential for metabolic transformations through oxidation and reduction pathways.

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